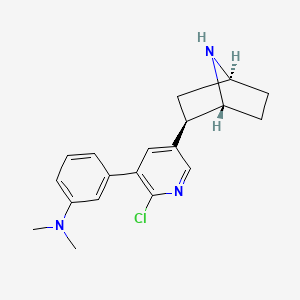

3'-(3-Dimethylaminophenyl)epibatidine

Description

Propriétés

Formule moléculaire |

C19H22ClN3 |

|---|---|

Poids moléculaire |

327.8 g/mol |

Nom IUPAC |

3-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]-N,N-dimethylaniline |

InChI |

InChI=1S/C19H22ClN3/c1-23(2)15-5-3-4-12(8-15)17-9-13(11-21-19(17)20)16-10-14-6-7-18(16)22-14/h3-5,8-9,11,14,16,18,22H,6-7,10H2,1-2H3/t14-,16+,18+/m0/s1 |

Clé InChI |

FTFGQJKAWBRVCG-YXJHDRRASA-N |

SMILES isomérique |

CN(C)C1=CC=CC(=C1)C2=C(N=CC(=C2)[C@H]3C[C@@H]4CC[C@H]3N4)Cl |

SMILES canonique |

CN(C)C1=CC=CC(=C1)C2=C(N=CC(=C2)C3CC4CCC3N4)Cl |

Origine du produit |

United States |

Pharmacological Characterization of 3 3 Dimethylaminophenyl Epibatidine at Nicotinic Acetylcholine Receptors

Nicotinic Acetylcholine (B1216132) Receptor Binding Affinity and Selectivity

The binding characteristics of 3'-(3-Dimethylaminophenyl)epibatidine have been extensively studied, revealing a high affinity for specific nAChR subtypes.

Affinity for α4β2* nAChR Subtype

Research has consistently demonstrated that this compound exhibits a high binding affinity for the α4β2* nAChR subtype. nih.gov In vitro studies have reported a K_i_ value of approximately 0.009 nM for this subtype, indicating a potent interaction. nih.gov This high affinity is comparable to that of epibatidine (B1211577) itself. nih.gov The α4β2* nAChR is a crucial subtype implicated in the effects of nicotine (B1678760) and is a significant target in the development of smoking cessation therapies. nih.gov

Table 1: Binding Affinity (K_i_) of this compound at α4β2 nAChRs*

| Compound | K_i (nM) at α4β2* nAChR |

| This compound | ~0.009 |

Binding Profile Across Other nAChR Subtypes

While showing a strong preference for the α4β2* subtype, this compound also interacts with other nAChR subtypes, though generally with lower affinity. Studies have shown that it has a weaker affinity for the α7 nAChR subtype. acs.org In comparison to its high affinity for α4β2* receptors, its interaction with α3β4* nAChRs is also less potent. caltech.edu This selectivity profile is a key aspect of its pharmacological characterization.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for characterizing the affinity of compounds like this compound for nAChRs. nih.gov These experiments often utilize radiolabeled ligands such as [³H]epibatidine and [¹²⁵I]iodoMLA to determine the binding properties of the compound. nih.gov Assays using [³H]epibatidine are particularly useful for assessing high-affinity binding to nAChRs in brain membrane preparations. nih.gov For instance, inhibition profiles generated using [¹²⁵I]-epibatidine binding to mouse cortical membranes specifically measure binding to the α4β2*-nAChR. caltech.edu Similarly, [¹²⁵I]-α-Btx is employed as a selective ligand for the α7-nAChR in mouse hippocampal membranes. caltech.edu

Functional Activity at Nicotinic Acetylcholine Receptors

Classification as a Nicotinic Partial Agonist

This compound is classified as a nicotinic partial agonist. nih.govnih.gov This means that while it binds to and activates nAChRs, it does so with lower efficacy than a full agonist like nicotine. As a partial agonist, it can produce a response but also competitively inhibit the binding and function of full agonists. Specifically, it has been found to exhibit partial agonist activity at the α4β2* nAChR. nih.gov This dual action is a characteristic feature of its functional profile.

Comparative Functional Profile with Reference Ligands

The functional properties of this compound are often benchmarked against well-known nicotinic ligands such as varenicline (B1221332) and nicotine. nih.govnih.gov Varenicline itself is a partial agonist at α4β2 nAChRs and is used in smoking cessation treatments. nih.govnih.gov Studies have indicated that this compound possesses a nicotinic partial agonist pharmacological profile that is similar to that of varenicline. nih.gov When compared to nicotine, a full agonist, this compound demonstrates lower intrinsic efficacy. nih.gov The compound's ability to substitute for nicotine in drug discrimination studies, albeit with a different potency and antagonist interaction profile, further highlights its distinct functional activity at nAChRs. nih.gov

Table 2: Comparative Functional Profile

| Compound | Classification | Key Functional Characteristics |

| This compound | Nicotinic Partial Agonist | Exhibits partial agonist activity at α4β2* nAChRs, similar to varenicline. nih.govnih.gov |

| Varenicline | Nicotinic Partial Agonist | A well-established partial agonist at α4β2 nAChRs used for smoking cessation. nih.govnih.gov |

| Nicotine | Nicotinic Full Agonist | The primary psychoactive component in tobacco, acting as a full agonist at nAChRs. nih.gov |

Agonist and Antagonist Properties of this compound and Related Analogs

This compound, also known as RTI-76, exhibits a distinct pharmacological profile as a nicotinic partial agonist, with properties comparable to the smoking cessation aid varenicline. acs.orgnih.gov As a partial agonist, it possesses both functional agonist and antagonist activities at nicotinic acetylcholine receptors (nAChRs). nih.gov This dual action is a characteristic of several 3'-(substituted phenyl)epibatidine analogs, which have been synthesized and evaluated for their interaction with nAChRs, particularly the α4β2 subtype. acs.orgnih.gov

Studies on a series of these analogs have revealed a range of activities. For instance, all tested analogs demonstrated affinities for the α4β2 nAChR similar to that of epibatidine. acs.orgnih.gov However, their functional effects vary significantly. 3'-(3-Aminophenyl)epibatidine (B10790552), for example, is a more potent functional agonist and antagonist in all tested aspects than varenicline. nih.gov Similarly, 3'-(3-Fluorophenyl)epibatidine and 3'-(3-chlorophenyl)epibatidine (B10790564) are more potent agonists than varenicline and also act as antagonists against nicotine. acs.orgnih.gov

In drug discrimination assays in rats, this compound (RTI-76) was found to be less potent than nicotine and another epibatidine analog, 2′-fluorodeschloroepibatidine (RTI-36). nih.gov The rank order of potency in substituting for nicotine was determined to be RTI-36 > nicotine > 2′-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102) > RTI-76. nih.gov Further investigation using the nAChR antagonist dihydro-β-erythroidine (DHβE) showed that it produced less antagonism of the effects of RTI-76 and RTI-102 compared to its antagonism of nicotine, suggesting that the activity of these compounds involves more than just the β2 subunit. nih.gov However, the discriminative stimulus effects of all these epibatidine analogs were completely blocked by mecamylamine (B1216088), confirming their action is mediated through nAChRs. nih.gov

The following table summarizes the agonist and antagonist properties of this compound and related analogs.

| Compound | Agonist Properties | Antagonist Properties | Receptor Affinity |

| This compound (RTI-76) | Partial agonist, similar to varenicline. acs.orgnih.gov Less potent than nicotine in drug discrimination assays. nih.gov | Possesses functional antagonist activity. nih.gov Less antagonized by DHβE compared to nicotine. nih.gov | High affinity for α4β2 nAChRs, similar to epibatidine. acs.orgnih.gov |

| 3'-(3-Aminophenyl)epibatidine | More potent functional agonist than varenicline. nih.gov | More potent functional antagonist than varenicline. nih.gov | High affinity for α4β2 nAChRs, similar to epibatidine. acs.orgnih.gov |

| 3'-(3-Fluorophenyl)epibatidine | More potent agonist than varenicline. acs.orgnih.gov | Functional antagonist against nicotine. acs.orgnih.gov | High affinity for α4β2 nAChRs, similar to epibatidine. acs.orgnih.gov |

| 3'-(3-Chlorophenyl)epibatidine | More potent agonist than varenicline. acs.orgnih.gov | Functional antagonist against nicotine. acs.orgnih.gov | High affinity for α4β2 nAChRs, similar to epibatidine. acs.orgnih.gov |

| 2′-fluorodeschloroepibatidine (RTI-36) | More potent than nicotine in drug discrimination assays. nih.gov | More antagonized by DHβE compared to RTI-76 and RTI-102. nih.gov | High affinity for brain nAChRs, equivalent to epibatidine. nih.gov |

| 2′-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102) | Less potent than nicotine in drug discrimination assays. nih.gov | Less antagonized by DHβE compared to nicotine. nih.gov | High affinity for brain nAChRs, equivalent to epibatidine. nih.gov |

Receptor Desensitization Properties and Kinetics

Epibatidine and its analogs are known to cause significant desensitization of nAChRs. Desensitization is a process where the receptor, upon prolonged exposure to an agonist, becomes non-responsive to further stimulation. For the parent compound, epibatidine, it has been observed to induce a more pronounced apparent desensitization of the α4β2 receptor compared to acetylcholine. nih.gov

The analog this compound (RTI-76) is a potent desensitizer of α4- and α2-containing nAChRs. nih.gov Studies using Xenopus oocytes expressing nAChRs of defined subunit composition have shown that epibatidine analogs, including RTI-76, produce a protracted activation of high-sensitivity receptor isoforms, which is a response profile that extends well beyond the period of drug application and washout. nih.gov This prolonged activation is indicative of slow desensitization kinetics for these specific receptor subtypes. Conversely, for low-sensitivity receptor isoforms, which are not strongly activated by these analogs, they act as potent desensitizers. nih.gov Among the tested analogs, RTI-76 was identified as the most potent desensitizer of α4- and α2-containing receptors, even though it was not the most efficacious agonist in the group. nih.gov

Structure Activity Relationship Sar Studies of 3 3 Dimethylaminophenyl Epibatidine and Its Analogs

Elucidation of the Nicotinic Acetylcholine (B1216132) Receptor Pharmacophore

The interaction of epibatidine (B1211577) and its analogs with nicotinic acetylcholine receptors is governed by a well-defined pharmacophore, which consists of key structural features essential for binding and activation. The fundamental elements for molecular recognition at nAChRs include a basic nitrogen atom, which is protonated at physiological pH, and a hydrogen bond acceptor group, typically an aromatic nitrogen. researchgate.net

In epibatidine, the nitrogen atom of the 7-azabicyclo[2.2.1]heptane core serves as the cationic center, mimicking the quaternary ammonium (B1175870) group of the endogenous ligand, acetylcholine. le.ac.uk The nitrogen atom within the pyridine (B92270) ring acts as the crucial hydrogen bond acceptor. researchgate.net The distance between these two nitrogen atoms is a critical determinant of binding affinity. Studies on various epibatidine isomers and analogs have shown that compounds maintaining a similar inter-nitrogen distance to that of epibatidine generally exhibit high potency at α4β2 and α3β4 nAChR subtypes. nih.gov

Small modifications to these core pharmacophoric elements can lead to significant changes in activity. For instance, altering the position of the pyridyl nitrogen or its complete elimination can dramatically shift a compound's profile from a potent agonist to an antagonist, and can also confer subtype specificity. This highlights the precise structural and electronic requirements of the nAChR binding site.

Impact of Substituents on the Phenyl Moiety at the 3' Position on nAChR Binding and Functional Activity

To enhance selectivity and reduce toxicity, extensive modifications have been made to the pyridyl ring of epibatidine. A particularly fruitful area of research has been the synthesis of 3'-(substituted phenyl)epibatidine and 3'-(substituted phenyl)deschloroepibatidine analogs. nih.govnih.gov These studies revealed that introducing a substituted phenyl group at the 3'-position of the pyridine ring has a profound impact on both receptor binding and functional activation. nih.gov

The compound 3'-(3-Dimethylaminophenyl)epibatidine (also known as RTI-76) emerged from these studies as a ligand with high affinity for α4β2* nAChRs, comparable to that of epibatidine itself. nih.govfrontierspartnerships.org Specifically, its binding affinity (Ki) for the α4β2* nAChR is approximately 0.009 nM. frontierspartnerships.org Unlike the full agonist epibatidine, this compound exhibits a partial agonist profile at α4β2* nAChRs, similar to the smoking cessation aid varenicline (B1221332). nih.govfrontierspartnerships.org Furthermore, it acts as a functional agonist at α2-containing nAChRs. frontierspartnerships.org

The nature of the substituent on the 3'-phenyl ring modulates the functional activity. For example, while this compound is a partial agonist, the related analog 3'-(3-aminophenyl)epibatidine (B10790552) is a more potent functional agonist and antagonist than varenicline. nih.gov Analogs with 3'-fluoro or 3'-chloro substituents also act as potent partial agonists. nih.gov In the deschloroepibatidine series, substitution on the 3'-phenyl ring with either electron-withdrawing or electron-releasing groups resulted in only minor changes in binding affinity for the α4β2* nAChR, with Ki values remaining in the low nanomolar to picomolar range. nih.gov However, these substitutions significantly impacted functional outcomes, with many analogs showing no or low antinociceptive activity but acting as potent antagonists against nicotine-induced effects. nih.gov

Modifications to the Epibatidine Azabicycloheptane Core and Their Effects on Receptor Interaction

The 7-azabicyclo[2.2.1]heptane core of epibatidine provides a rigid scaffold that correctly orients the pharmacophoric elements for receptor interaction. le.ac.ukle.ac.uk Modifications to this bicyclic system have been explored to understand its role in binding and to develop novel analogs.

One common modification is altering the ring size. Analogs containing the larger 8-azabicyclo[3.2.1]octane ring system, known as homoepibatidines, have been synthesized. nih.govresearchgate.net These stereoselective syntheses have produced analogs that retain analgesic activity, indicating that the receptor can accommodate the increased size and altered geometry of this core structure. nih.gov

Another strategy involves changing the attachment point of the aromatic ring or introducing substituents onto the bicyclic core itself. The synthesis of analogs based on the isomeric 2-azabicyclo[2.2.1]heptane system has yielded compounds like isoepibatidine and isoepiboxidine. le.ac.uknih.gov These isomers, where the heteroaromatic ring is attached at a different position on the core, can exhibit very high affinity for nicotinic receptors, with isoepibatidine being equipotent with epibatidine. le.ac.uk This demonstrates that the precise arrangement of the bicyclic framework is critical, but that alternative scaffolds can successfully present the key pharmacophore elements. Furthermore, the introduction of substituents at the 1-position of the 7-azabicyclo[2.2.1]heptane skeleton has been shown to produce alkaloids with selective binding for the α4β2 nAChR subtype. rsc.org

Stereochemical Considerations in nAChR Ligand Design

Stereochemistry is a critical factor in the design of nAChR ligands, as the receptors are chiral and often exhibit differential affinity and efficacy for various stereoisomers. For epibatidine, both the naturally occurring (+)-enantiomer and the synthetic (-)-enantiomer are biologically active and display similar high binding affinities for nAChRs. wikipedia.org However, some evidence suggests that the (+)-enantiomer may hold a therapeutic advantage as it does not appear to induce tolerance, a common issue with opioid analgesics. wikipedia.org

The synthesis of specific enantiomers is a key strategy in drug development. rsc.org For epibatidine analogs, the stereochemical configuration can have profound effects on receptor interaction. For example, the development of new methyl-substituted derivatives of epibatidine revealed differences in sensitivity at neuronal nAChRs between the two enantiomers. nih.gov The stereoselective synthesis of analogs, such as those with the 8-azabicyclo[3.2.1]octane core, is crucial for evaluating the pharmacological properties of individual isomers. nih.gov The rigid, conformationally constrained structures of epibatidine and its analogs make them excellent tools for probing the three-dimensional topology of the nAChR binding sites, where the precise spatial arrangement of the pharmacophoric groups dictates the binding orientation and subsequent functional response.

Preclinical Pharmacological Evaluation in Animal Models

Assessment of Nicotinic Acetylcholine (B1216132) Receptor-Mediated Discriminative Stimulus Effects

Drug discrimination assays are a cornerstone of behavioral pharmacology, providing insights into the subjective effects of a compound by training animals to distinguish between a known drug and a vehicle. In the context of nAChR ligands, nicotine (B1678760) is the standard training drug, and the ability of a test compound to substitute for nicotine is indicative of a similar in vivo mechanism of action.

Nicotine Drug Discrimination Assays: Substitution Profiles and Potency Ranking

In preclinical studies, 3'-(3-Dimethylaminophenyl)epibatidine (also referred to as RTI-7527-76 or RTI-76) has been evaluated for its ability to substitute for the discriminative stimulus effects of nicotine. In male and female Sprague-Dawley rats trained to discriminate nicotine (0.32 mg/kg, base) from a vehicle, this compound dose-dependently substituted for nicotine, indicating that it produces similar interoceptive cues. nih.gov However, when compared to nicotine and other epibatidine (B1211577) derivatives, it was found to be less potent. The rank order of potency in this rat model was determined to be: 2'-fluorodeschloroepibatidine (RTI-36) > nicotine > 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102) > this compound. nih.gov

Similarly, in mice trained to discriminate nicotine (1 mg/kg, base) from saline, this compound produced a maximum of 58% nicotine-appropriate responding, which was significantly less than that produced by nicotine (92%), epibatidine (84%), and varenicline (B1221332) (71%). nih.govnih.gov This suggests that while it shares discriminative stimulus effects with nicotine, it may not fully mimic its subjective effects in this species, potentially indicating a partial agonist profile or differing receptor subtype interactions. nih.govnih.gov

Nicotine Drug Discrimination Assay: Potency of this compound and Comparators in Rats

| Compound | ED₅₀ Value (mg/kg) | Potency Rank |

|---|---|---|

| 2'-fluorodeschloroepibatidine (RTI-36) | 0.001 | 1 |

| Nicotine | 0.12 | 2 |

| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102) | 0.12 | 2 |

| This compound (RTI-76) | 0.2 | 3 |

Investigation of nAChR Subunit Contribution via Selective Antagonists (e.g., Dihydro-β-erythroidine, Mecamylamine)

To dissect the specific nAChR subunits mediating the discriminative stimulus effects of this compound, studies have employed selective antagonists. The α4β2* nAChR subtype is considered crucial for the abuse-related effects of nicotine. nih.gov The non-selective nAChR antagonist, mecamylamine (B1216088), was found to abolish nicotine-paired lever responding for this compound, confirming that its discriminative stimulus effects are indeed mediated through nAChRs. nih.gov

Further investigation using the β2 subunit-selective antagonist, dihydro-β-erythroidine (DHβE), revealed nuances in receptor contribution. While DHβE antagonized the discriminative stimulus effects of nicotine, it produced less antagonism of the effects of this compound. nih.gov This suggests that while the β2 subunit is involved, other nAChR subtypes may play a more significant role in the discriminative stimulus effects of this compound compared to nicotine. nih.gov In mice, mecamylamine also antagonized the discriminative stimulus effects of epibatidine and its derivatives, further supporting the primary role of nAChRs. nih.govnih.gov

Evaluation of nAChR Modulation in Preclinical Behavioral Models

Beyond subjective effects, the functional consequences of nAChR modulation by this compound have been assessed in various behavioral models in animals, including effects on body temperature, general activity, and pain perception.

Effects on Thermoregulation (e.g., Hypothermia Induction)

Activation of central nAChRs is known to cause a decrease in core body temperature, or hypothermia. In studies with mice, this compound was shown to dose-dependently decrease rectal temperature, with a maximum decrease of approximately 10°C. nih.gov This marked hypothermic effect was antagonized by mecamylamine and to a lesser extent by DHβE, indicating that the effect is mediated in part by agonism at nAChRs containing β2 subunits. nih.govnih.gov In terms of potency for inducing hypothermia, this compound was found to be equipotent with varenicline and cytisine, but less potent than epibatidine, 2'-fluorodeschloroepibatidine, and nicotine. nih.govnih.gov

Hypothermic Effects of this compound and Comparators in Mice

| Compound | Potency Rank for Hypothermia | Maximum Temperature Decrease (°C) |

|---|---|---|

| Epibatidine | 1 | ~12 |

| 2'-fluorodeschloroepibatidine (RTI-36) | 2 | ~12 |

| Nicotine | 3 | ~7.3 |

| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102) | 4 | ~8.7 |

| This compound (RTI-76) | 5 | ~10 |

| Varenicline | 5 | ~7.5 |

| Cytisine | 5 | ~9.1 |

Assessment of Spontaneous Activity

Specific data on the effects of this compound on spontaneous or locomotor activity in animal models were not available in the reviewed scientific literature. While the parent compound, epibatidine, has been shown to increase locomotor activity, dedicated studies evaluating this specific derivative's impact on spontaneous movement are required for a complete pharmacological profile.

Nociceptive Assays as Tools for nAChR Functional Assessment

The potent analgesic effects of epibatidine have spurred the development of derivatives with the hope of separating analgesic properties from adverse effects. Nociceptive assays, which measure an animal's response to painful stimuli, are used to assess these potential analgesic effects.

In a rat model of neuropathic pain, specifically the chronic constriction injury (CCI) of the sciatic nerve, this compound was shown to dose-dependently reverse the resulting mechanical allodynia, which is a painful response to a normally non-painful stimulus. nih.gov This finding suggests potential therapeutic utility in chronic pain states. However, its efficacy in acute pain models appears limited. Previous studies in mice subjected to the hot plate test, an assay of thermal nociception, found that this compound displayed limited acute antinociceptive activity. nih.gov Information regarding its effects in the tail flick test, another measure of thermal pain, is not prominently available in the current literature.

Computational and Theoretical Studies on 3 3 Dimethylaminophenyl Epibatidine

Molecular Docking and Ligand-Receptor Interaction Modeling with nAChR Subtypes

Molecular docking studies of epibatidine (B1211577) and its analogs have been instrumental in elucidating their binding modes within the orthosteric site of various nAChR subtypes. For 3'-(3-Dimethylaminophenyl)epibatidine, also known as RTI-76, these computational models suggest a binding orientation that takes advantage of key amino acid residues within the receptor's binding pocket.

The binding of epibatidine analogs is primarily characterized by a cation-π interaction between the protonated nitrogen of the azabicyclo[2.2.1]heptane ring and the aromatic side chain of a conserved tryptophan residue (TrpB) on the principal face of the binding site. The 3'-(3-Dimethylaminophenyl) substituent of RTI-76 is predicted to orient towards the complementary face of the binding site, where it can engage in various non-covalent interactions.

While specific docking studies for this compound are not extensively detailed in publicly available literature, research on similar 3'-(substituted phenyl)epibatidine analogs suggests that the nature and position of the substituent on the phenyl ring critically influence the binding affinity and selectivity for different nAChR subtypes. The dimethylamino group, being an electron-donating group, can alter the electronic properties of the phenyl ring, potentially influencing interactions with nearby residues.

Studies on the broader class of epibatidine derivatives have identified key amino acid residues that contribute to the binding affinity. These residues, depending on the specific nAChR subtype, can form a network of hydrophobic and polar interactions with the ligand.

Table 1: Key nAChR Subtypes and their Interaction with Epibatidine Analogs

| nAChR Subtype | Key Interacting Residues (General for Epibatidine Analogs) | Activity of this compound |

|---|---|---|

| α4β2 | TrpB (cation-π), TyrA, TyrC1, TyrC2 (aromatic interactions) | Potent desensitizer acs.orgnih.gov |

| α2-containing | Similar to α4β2 | Potent desensitizer acs.orgnih.gov |

| α7 | Lower affinity compared to heteromeric subtypes | Very low affinity nih.gov |

Experimental data supports the computational models, showing that this compound is a potent desensitizer of α4- and α2-containing nAChRs. This suggests a binding mode that effectively stabilizes a desensitized state of the receptor. The compound shows protracted activation of high-sensitivity α4- and α2-containing receptors. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Epibatidine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in understanding how structural modifications to the epibatidine scaffold influence biological activity. These analyses have been crucial in the rational design of novel epibatidine analogs with improved selectivity and therapeutic profiles.

For the series of 3'-(substituted phenyl)epibatidine analogs, QSAR studies have revealed that the electronic and steric properties of the substituent on the phenyl ring play a pivotal role in determining the affinity and efficacy at nAChR subtypes. The introduction of a phenyl group at the 3'-position of the pyridine (B92270) ring of epibatidine generally results in compounds with high affinity for the α4β2 nAChR.

The dimethylamino substituent in this compound contributes to its specific pharmacological profile. QSAR models often use descriptors such as Hammett constants (σ), molar refractivity (MR), and hydrophobic parameters (π) to correlate chemical structure with biological activity. The electron-donating nature of the dimethylamino group (a negative σ value) and its steric bulk (MR value) are important parameters in these models.

Research has shown that all 3'-(substituted phenyl)epibatidine analogues, including the 3'-(3-Dimethylaminophenyl) derivative, exhibit affinities for the α4β2 nAChR that are similar to that of epibatidine itself. researchgate.net This suggests that the core epibatidine structure is the primary determinant of high-affinity binding, while the 3'-substituent modulates the functional activity, leading to partial agonism or antagonism.

Table 2: Influence of 3'-Phenyl Substituents on nAChR Activity

| Substituent Property | General Effect on Activity | Example Compound |

|---|---|---|

| Electron-donating groups | Can modulate efficacy, leading to partial agonism | This compound |

| Electron-withdrawing groups | Can also lead to partial agonism or antagonism | 3'-(3-Nitrophenyl)epibatidine |

| Steric bulk | Influences fit within the binding pocket and selectivity | Varies with substituent size |

These QSAR studies have been instrumental in guiding the synthesis of new analogs with tailored properties, aiming to separate the analgesic effects of epibatidine from its toxic side effects.

Analysis of Hydrogen-Bonding Networks in Ligand-Receptor Complexes

The stability of the ligand-receptor complex is significantly influenced by a network of hydrogen bonds. In the case of epibatidine analogs binding to nAChRs, both direct and water-mediated hydrogen bonds are thought to be important.

Computational studies focusing on the nicotinic pharmacophore have highlighted the role of a conserved water molecule within the binding site. This water molecule can act as a bridge, forming hydrogen bonds with both the ligand and amino acid residues of the receptor, thereby stabilizing the bound conformation.

For this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The dimethylamino group, with its lone pair of electrons on the nitrogen atom, could also potentially participate in hydrogen bonding, either directly with receptor residues or through a water-mediated interaction.

The key hydrogen bonding interactions for nicotinic agonists generally involve:

A hydrogen bond between the protonated amine of the ligand and the backbone carbonyl of a tryptophan residue (TrpB).

A hydrogen bond between the pyridine nitrogen (or another hydrogen bond acceptor on the ligand) and a hydrogen bond donor in the binding pocket, which can be a water molecule or a side chain of an amino acid.

While specific studies detailing the hydrogen-bonding network of this compound are limited, the general principles derived from studies of other epibatidine analogs are applicable. The precise geometry of these hydrogen bonds is a critical factor in determining the agonist versus antagonist character of a ligand.

Conformational Analysis and Molecular Dynamics Simulations of Compound-Receptor Interactions

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor interaction, going beyond the static view offered by molecular docking. These techniques allow for the exploration of the conformational landscape of the ligand and the receptor upon binding and can reveal the allosteric changes that lead to channel gating or desensitization.

Epibatidine itself has several low-energy conformers due to the rotation around the bond connecting the two ring systems. acs.org The bioactive conformation, the one adopted upon binding to the receptor, is a subject of intense investigation. For this compound, the additional phenyl ring introduces more rotational freedom, increasing the complexity of its conformational analysis.

MD simulations of nAChRs with bound ligands, including epibatidine, have shown that agonist binding leads to a contraction of the binding pocket, often referred to as "capping" by the C-loop of the receptor. researchgate.net This conformational change is a crucial step in the signal transduction process that leads to ion channel opening.

The protracted activation and potent desensitization observed with this compound suggest that it may stabilize specific receptor conformations. acs.orgnih.gov MD simulations could potentially shed light on the structural basis for these effects by:

Revealing the stability of the ligand within the binding pocket over time.

Identifying key protein-ligand interactions that are maintained throughout the simulation.

Characterizing the conformational changes in the receptor, including the C-loop and other domains involved in gating and desensitization.

Future Directions in Nicotinic Acetylcholine Receptor Research with 3 3 Dimethylaminophenyl Epibatidine

Development of Novel Analogs with Enhanced Receptor Subtype Selectivity and Efficacy

Epibatidine (B1211577) is a powerful but nonselective nAChR agonist, with its biological effects largely attributed to its interaction with α4β2* nAChRs. nih.govnih.gov This lack of selectivity leads to a narrow therapeutic window, limiting its clinical potential. nih.gov Consequently, significant research efforts have been directed towards synthesizing epibatidine analogs with improved subtype selectivity and a better safety profile. nih.gov 3'-(3-Dimethylaminophenyl)epibatidine (RTI-76) is a product of these efforts, designed to selectively target α4β2* nAChR activity. nih.gov

Research has shown that modifications to the epibatidine scaffold can profoundly influence interactions with different nAChR subtypes. RTI-76, for instance, demonstrates a high affinity for brain nAChRs, comparable to epibatidine itself. nih.gov However, its functional activity profile at various nAChR subtypes differs significantly. Studies using Xenopus oocytes expressing specific nAChR subunits revealed that epibatidine derivatives like RTI-76 produce a protracted activation of high-sensitivity α4- and α2-containing receptors. nih.gov In rat drug discrimination assays, RTI-76 was shown to substitute for nicotine (B1678760), though with a lower potency than nicotine itself. nih.gov The antagonist dihydro-β-erythroidine (DHβE) was less effective at blocking the effects of RTI-76 compared to nicotine, suggesting that RTI-76's activity involves nAChR subunits other than or in addition to the β2 subunit. nih.gov

The development of such analogs is guided by structure-activity relationship (SAR) studies, which systematically evaluate how chemical modifications affect biological activity. nih.gov The goal is to create ligands that can preferentially activate or block specific nAChR subtypes implicated in conditions like chronic pain and nicotine addiction, while avoiding subtypes associated with adverse effects. nih.gov

Comparative Binding Affinities of Epibatidine Derivatives

This table shows the in vitro binding affinities (Ki) of this compound (RTI-76) and related compounds for α4β2* nAChRs.

| Compound | Ki (nM) for α4β2* nAChR | Reference |

|---|---|---|

| This compound (RTI-76) | ~0.009 | nih.gov |

| 2′-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102) | ~0.009 | nih.gov |

| 2′-Fluorodeschloroepibatidine (RTI-36) | ~0.037 | nih.gov |

| Epibatidine | 0.02 | tocris.com |

Exploration of Polypharmacology and Dual-Targeting Approaches within the nAChR System

Polypharmacology refers to the ability of a single molecule to interact with multiple targets. nih.gov While drug discovery has traditionally followed a "one-drug-one-target" paradigm, there is growing recognition that intentionally designing molecules with a specific multi-target profile can be advantageous. nih.gov The nAChR family, with its diverse array of subunits and binding sites, is an ideal system for applying polypharmacological principles. nih.gov

Future research could focus on designing epibatidine derivatives like this compound to possess a carefully curated activity profile across several nAChR subtypes. For example, a single compound could be engineered to act as a potent agonist at α4β2* receptors to manage pain or nicotine withdrawal, while simultaneously acting as an antagonist or weak partial agonist at other subtypes to mitigate side effects. nih.gov Another approach involves dual-targeting, where a molecule is designed to interact with both the orthosteric site and an allosteric site on the same receptor, or even on different receptor subtypes. nih.gov Experts suggest that the allosteric sites of nAChRs hold significant potential for the development of polypharmacological agents. nih.gov

Advancement of Chemical Probe Development for Deeper Understanding of nAChR Function

Epibatidine and its analogs have been invaluable as research tools for studying the function and distribution of nAChRs. nih.gov The high affinity and low non-specific binding of [³H]epibatidine made it a go-to radioligand for over two decades. nih.gov The development of new derivatives, including those with specific substitutions like this compound, offers the opportunity to create more advanced chemical probes.

These probes can be radiolabeled with isotopes suitable for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov Such tools would allow for the non-invasive visualization and quantification of specific nAChR subtypes in the living brain, providing critical insights into their role in neurological disorders and enabling the assessment of whether therapeutic drugs are engaging their intended targets. The development of epibatidine-based molecular probes designed to be specific for certain subtypes, such as the α7 receptor, is an active area of research that promises to deepen our fundamental understanding of the nAChR system. nih.gov

Q & A

Basic Research Questions

Q. What is the binding affinity and selectivity profile of 3'-(3-Dimethylaminophenyl)epibatidine across neuronal nicotinic acetylcholine receptor (nAChR) subtypes?

- Methodological Answer : Binding affinity (Ki) is determined via competitive inhibition assays using radioligands like [¹²⁵I]-epibatidine. For α4β2 nAChRs, Ki values are calculated from cerebral cortex membrane preparations, while α3β4 and α7 subtypes are evaluated using heterologous expression systems. This compound shows high affinity for α4β2 (Ki ~0.01–0.027 µM) and α3β4 (Ki ~0.03 µM) but lower potency at α7 (EC50 ~4.8 µM) . Selectivity is quantified by comparing Ki ratios between subtypes.

Q. How is this compound synthesized, and what are key intermediates in its preparation?

- Methodological Answer : Synthesis involves Suzuki-Miyaura cross-coupling reactions between boronic acid derivatives and azabicyclic intermediates. Key steps include palladium-catalyzed coupling (Pd(OAc)₂, tris(o-tolyl)phosphine) and Boc-protection strategies. The 3-dimethylaminophenyl group is introduced via substitution at the pyridine ring, followed by chiral resolution to isolate enantiomers. Purity is confirmed via NMR, HPLC, and microanalysis .

Q. What in vitro assays are used to characterize the functional efficacy of this compound as a nAChR agonist/antagonist?

- Methodological Answer : Whole-cell patch-clamp electrophysiology measures peak current amplitudes in cells expressing α4β2, α3β4, or α7 nAChRs. Agonist efficacy (% of ACh response) and potency (EC50) are calculated from dose-response curves. Antagonist activity is assessed via pre-incubation with acetylcholine (ACh) to evaluate inhibition. This compound exhibits partial agonist efficacy (~72% at α4β2) and antagonist activity in tail-flick assays (AD50 ~26 µg/kg) .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations explain the differential binding stability of this compound at α4β2 vs. α3β4 nAChRs?

- Methodological Answer : MD simulations (5 ns trajectories) measure distances between the ligand’s charged nitrogen and Trp148 residues in the agonist-binding site. Binding free energies (MM-PBSA protocol) reveal stronger stabilization at α4β2 (-17.46 kcal/mol) vs. α3β4 (-14.91 kcal/mol). Key interactions include hydrogen bonding with loop C residues and hydrophobic packing with β2-subunit residues. Mutagenesis (e.g., β2-T58K) validates computational predictions .

Q. What experimental strategies address discrepancies between in vitro binding data and in vivo functional outcomes for this compound?

- Methodological Answer : Pharmacokinetic studies (e.g., bioavailability, metabolism) are conducted using LC-MS/MS to quantify plasma and tissue concentrations. In vivo efficacy (e.g., hot-plate, tail-flick tests) is correlated with receptor occupancy. For example, despite high α4β2 affinity in vitro, low oral bioavailability (<10%) limits in vivo potency, necessitating structural modifications (e.g., prodrug strategies) to improve absorption .

Q. How do structural modifications at the 3′-position of epibatidine influence its partial agonist/antagonist profile at nAChRs?

- Methodological Answer : Substituent effects are tested via SAR studies. Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance antagonist potency (AD50 ~86 µg/kg), while electron-donating groups (e.g., 3-dimethylaminophenyl) increase partial agonist activity (ED50 ~3.3 mg/kg). Radioligand displacement assays and functional electrophysiology differentiate binding vs. efficacy changes. The 3-dimethylaminophenyl group reduces intrinsic efficacy (vs. epibatidine) by altering loop C conformational dynamics .

Q. What computational and experimental approaches validate negative allosteric modulation of this compound at nAChRs?

- Methodological Answer : Allosteric modulation is assessed via Schild analysis (apparent pA2 values) and radioligand binding in the presence of modulators (e.g., KAB-18). Computational docking identifies putative allosteric sites near the β2-subunit (residues 58–118). Mutagenesis (e.g., β2-F118L) disrupts modulator binding, confirmed via [³H]epibatidine displacement assays and free energy calculations (ΔΔG ~7.31 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.